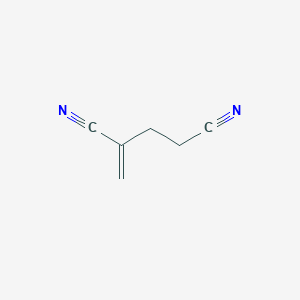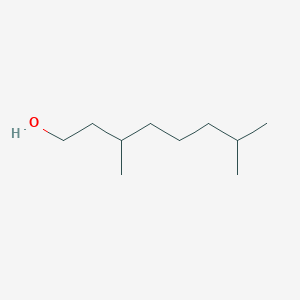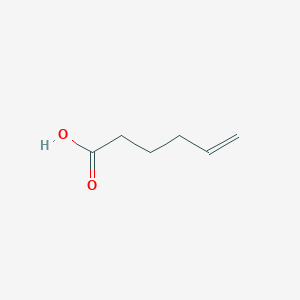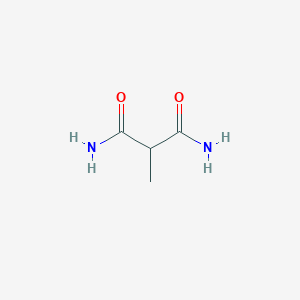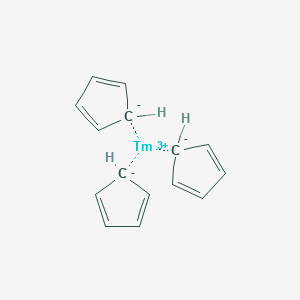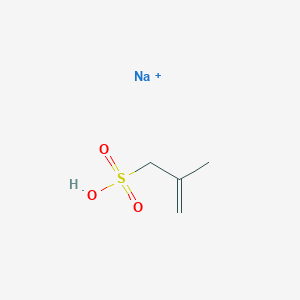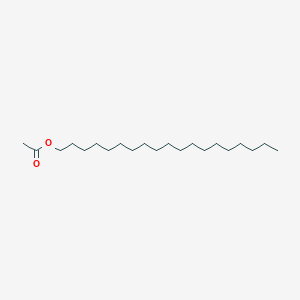
2,3-Dimethylcyclohexanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,3-Dimethylcyclohexanol often involves multi-step reactions. For instance, Kashani et al. (2016) describe a method for synthesizing cyclic β-triketones from dimedone, using cyanogen bromide and triethylamine. Similarly, Almássy et al. (2002) developed a method for synthesizing 2,6-dimethyltropone from 2,6-dimethylcyclohexanone, highlighting the versatility of cyclohexanone derivatives in synthetic chemistry (Kashani et al., 2016); (Almássy et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-Dimethylcyclohexanol is often characterized using spectroscopic techniques. For example, Liu et al. (2000) synthesized stereochemical isomers with hydroxy groups and used NMR spectral interpretation and geometry optimization to identify their structures (Liu et al., 2000).
Chemical Reactions and Properties
The chemical reactions and properties of cyclohexanol derivatives can be quite diverse. Martins et al. (2016) described the synthesis and application of a dimethyltin(IV) compound derived from a Schiff base related to 2,3-dimethylcyclohexanol, showcasing its use as a catalyst in Baeyer–Villiger oxidation (Martins et al., 2016).
Physical Properties Analysis
The physical properties of cyclohexanol derivatives are influenced by their molecular structure. For instance, the study of the nature of glass transitions in plastic crystalline phases of cycloheptanol, cyclo-octanol, and related compounds by Tyagi and Murthy (2001) provides insights into the dynamic properties of these substances (Tyagi & Murthy, 2001).
Chemical Properties Analysis
Understanding the chemical properties of cyclohexanol derivatives involves examining their reactivity and interaction with other compounds. Alonso and Yus (1991) investigated the reactivity of a dimethylcyclohexa-1,4-diene, showing how it can be used in the regioselective arylation of electron-rich aromatic compounds (Alonso & Yus, 1991).
Wissenschaftliche Forschungsanwendungen
Biological Reduction of Dimethylcyclohexanones : The microbial transformation of 2,6- and 3,5-dimethylcyclohexanone using Glomerella cingulata resulted in the corresponding dimethylcyclohexanols. The reduction process showed stereospecificity, indicating potential applications in producing enantiomerically pure substances (Miyazawa, Okamura, & Kameoka, 1999).
Study on Carbon-13 Chemical Shifts : Research on the carbon-13 chemical shifts of various dimethylcyclohexanols, including 2,3-Dimethylcyclohexanol, provided insights into their conformational structures, which is crucial for understanding their chemical behavior and potential applications (Pehk, Kooskora, & Lippmaa, 1976).
Oxygen Interaction with Dimethylcyclohexanes : The interaction of oxygen with dimethylcyclohexanes, such as 1,4-dimethylcyclohexane, revealed insights into the oxidation process, which resulted in products like dimethylcyclohexanol. This study contributes to understanding the oxidative stability and reaction pathways of such compounds (Chavanne & Bode, 1930).
Intramolecular Cyclization of Epoxy Alcohols : The intramolecular cyclization of compounds like 1-(2,3-Epoxypropyl)-1-cyclohexanol demonstrated the formation of oxetanes, which are significant in synthesizing various organic compounds. This research could guide the synthesis of novel molecules (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).
Acid-Catalyzed Reactions of Alcohols with Dimethyl Carbonate : This study showed that dimethyl carbonate can react with various alcohols, including cyclohexanol, under acid-catalyzed conditions. This expands the range of potential applications for green chemistry approaches (Jin, Hunt, Clark, & McElroy, 2016).
Safety And Hazards
The safety data sheet for a similar compound, 2,6-Dimethylcyclohexanol, suggests that it is flammable and that containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry chemical, dry sand, or foam to extinguish .
Eigenschaften
IUPAC Name |
2,3-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFQKNNDPKWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933890 | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylcyclohexanol | |
CAS RN |
1502-24-5 | |
| Record name | 2,3-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




